molecular formula C10H13NO2S B8701127 Methyl s-phenylcysteinate

Methyl s-phenylcysteinate

Cat. No.: B8701127
M. Wt: 211.28 g/mol
InChI Key: RRKUHJHHNWZTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl s-phenylcysteinate: is an organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Method: One efficient method for preparing optically active S-phenyl-L-cysteine involves a chemoenzymatic approach using tryptophan synthase.

    Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.

Industrial Production Methods: Industrial production methods for Methyl s-phenylcysteinate are not extensively documented, but the chemoenzymatic method mentioned above can be scaled up for industrial applications due to its high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl s-phenylcysteinate is unique due to its combination of a phenyl group and a methyl ester functional group, which imparts distinct chemical properties and reactivity compared to other cysteine derivatives

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 2-amino-3-phenylsulfanylpropanoate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3

InChI Key

RRKUHJHHNWZTDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.91 gram (3.84 mmoles) of the 2-azido-3-phenylmercapto-propionic acid methyl ester obtained in Example 2 in 8 ml of methanol was treated with 0.28 gram (7.68 mmoles) of hydrogen chloride, 1 mole % of rhenium VII sulfide based on the azido compound employed was added and the mixture hydrogenated in an autoclave at a hydrogen pressure of 60 bar at 25° C. for 3.5 hours. After the end of the reaction the catalyst was filtered off with suction, the solvent remained under reduced pressure and the residue treated with 20 ml of acetone. After addition of 20 ml of diethyl ether for complete precipitation, the precipitate was filtered off with suction, then washed with diethyl ether and dried at 40° C. for 12 hours under reduced pressure. There were obtained 0.65 gram (68% of theory) of 2-amino-3-phenylmercapto-propionic acid methyl ester.HCl with a melting point of 123° to 125° C.
Quantity
0.91 g
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reactant
Reaction Step One
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0.28 g
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reactant
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8 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
azido
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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